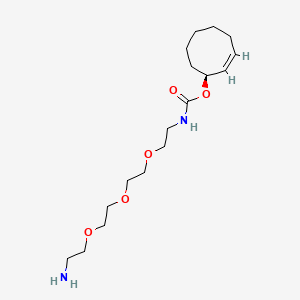
(S)-Tco-peg3-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Tco-peg3-NH2 is a compound that has gained attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a tricyclooctene (Tco) moiety, a polyethylene glycol (PEG) linker, and an amine group (NH2) The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tco-peg3-NH2 typically involves multiple steps, starting with the preparation of the tricyclooctene moiety. This can be achieved through a series of cycloaddition reactions, followed by functional group modifications to introduce the PEG linker and the amine group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining high purity and consistency of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Tco-peg3-NH2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify its reactivity.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
(S)-Tco-peg3-NH2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound is employed in bioconjugation techniques to label proteins, nucleic acids, and other biomolecules.
Industry: In industrial settings, this compound is utilized in the production of advanced materials, such as polymers and nanomaterials, with specific properties and functionalities.
Wirkmechanismus
The mechanism of action of (S)-Tco-peg3-NH2 involves its ability to interact with specific molecular targets and pathways. The tricyclooctene moiety can undergo bioorthogonal reactions, allowing for selective labeling and modification of biomolecules in complex biological environments. The PEG linker enhances the solubility and biocompatibility of the compound, while the amine group provides a reactive site for further functionalization. These properties enable this compound to exert its effects through targeted interactions with proteins, nucleic acids, and other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Tco-peg3-NH2: The enantiomer of (S)-Tco-peg3-NH2, differing in the spatial arrangement of its atoms.
Tco-peg3-OH: A similar compound with a hydroxyl group instead of an amine group.
Tco-peg3-COOH: A compound with a carboxyl group in place of the amine group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the PEG linker and the amine group also distinguishes it from other similar compounds, providing additional functionalization options and enhancing its solubility and biocompatibility.
Eigenschaften
Molekularformel |
C17H32N2O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h4,6,16H,1-3,5,7-15,18H2,(H,19,20)/b6-4+/t16-/m1/s1 |
InChI-Schlüssel |
XVICSQMDNBTGBB-MQDFFIGUSA-N |
Isomerische SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCN |
Kanonische SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)
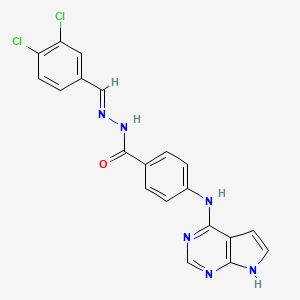
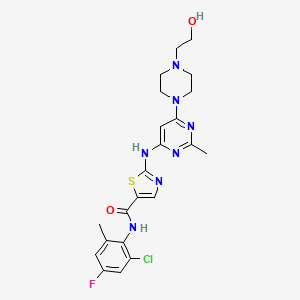

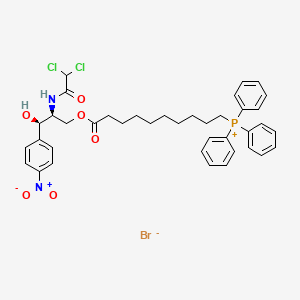


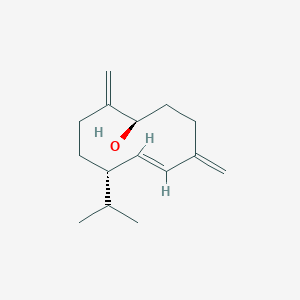
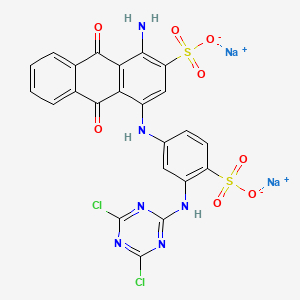
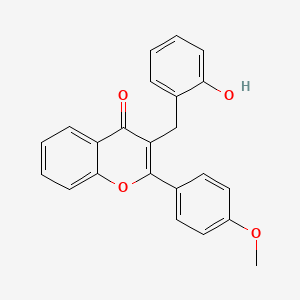

![tetrasodium;(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[6-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12384108.png)
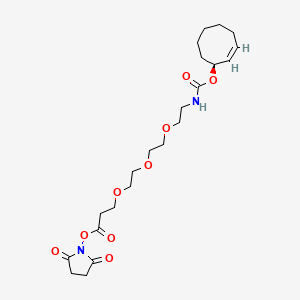
![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
